molecular formula C15H20N2 B2752786 1-Isobutyl-2-(1-naphthylmethyl)hydrazine CAS No. 1392879-02-5

1-Isobutyl-2-(1-naphthylmethyl)hydrazine

Cat. No.: B2752786
CAS No.: 1392879-02-5
M. Wt: 228.339
InChI Key: RYAHKIDYMYIWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves the reaction of 1-naphthylmethyl chloride with isobutylhydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

1-Isobutyl-2-(1-naphthylmethyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Isobutyl-2-(1-naphthylmethyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic reagents.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and neurodegenerative diseases.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Isobutyl-2-(1-naphthylmethyl)hydrazine can be compared with other hydrazine derivatives, such as:

    Phenylhydrazine: Known for its use in the synthesis of indoles and pyrazoles.

    Methylhydrazine: Utilized in rocket propellants and as a reagent in organic synthesis.

    Benzylhydrazine: Employed in the preparation of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other hydrazine derivatives .

Properties

IUPAC Name

1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAHKIDYMYIWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNNCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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